N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O/c1-3-20(17-7-5-4-6-8-17)25(34)30-22-13-16(2)31-33(22)24-21-14-29-32(23(21)27-15-28-24)19-11-9-18(26)10-12-19/h4-15,20H,3H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKJOWVPFJKFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide involves multi-step organic reactions. These include:
Starting with the appropriate precursors such as 4-fluorophenyl and pyrazolo[3,4-d]pyrimidine.
Employing catalysts and reagents like palladium on carbon, and conditions such as reflux in organic solvents.
Industrial Production Methods: In industrial settings, the compound might be produced through automated synthesis processes, ensuring high yield and purity. This involves large-scale reactors and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : It can undergo redox reactions depending on the reagents and conditions.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, crucial for modifying its functional groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide.
Reducing agents such as sodium borohydride.
Organic solvents and catalysts for substitution reactions.
Major Products Formed
Modifications in the pyrazole ring.
Derivatives with altered biological activities.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine core exhibit notable antitumor properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The compound has been tested for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
Antifungal Properties
The antifungal activity of related pyrazolo compounds has been documented extensively. For example, novel heteropolycyclic nitrogen systems with fluorine-substituted pyrazolo[3,4-d]pyrimidine moieties have shown promise as antifungal agents in laboratory settings . The incorporation of fluorine is believed to enhance the interaction with fungal cell membranes.
Anti-inflammatory Effects
Studies have reported that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . The specific compound may possess similar effects, contributing to its potential use in treating inflammatory diseases.
Neuropharmacological Applications
Preliminary research suggests that compounds like N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide may also demonstrate neuroprotective effects. Such properties are crucial in developing treatments for neurodegenerative disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Synthesis and Evaluation of Pyrazolo Compounds | Antitumor Activity | Demonstrated significant cytotoxicity against HeLa cells with IC50 values indicating strong potential for cancer therapy. |
| Antifungal Activity of Novel Derivatives | Antifungal Properties | Showed effective inhibition against Candida species in vitro, suggesting utility in antifungal drug development. |
| Neuropharmacological Insights | Neuroprotective Effects | Indicated potential benefits in models of neurodegeneration, warranting further investigation into mechanisms of action. |
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacting with specific enzymes and receptors, inhibiting or modulating their activities.
Pathways Involved: : Affecting signaling pathways, leading to alterations in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares a pyrazolo[3,4-d]pyrimidine core with analogs reported in the literature. Key differences arise in substituent groups and peripheral modifications:
Key Observations :
- The target compound’s 2-phenylbutanamide side chain contrasts with the sulfonamide and benzamide groups in analogs. Sulfonamides typically enhance solubility and binding affinity in kinase inhibitors, while benzamides may influence steric interactions .
- The pyrazole-thiazole hybrid in represents a divergent scaffold, suggesting broader exploration of heterocyclic frameworks in drug discovery .
Physicochemical Properties
Analysis :
- The sulfonamide analog’s higher molecular weight (589.1 Da) compared to the target compound’s estimated ~525 Da reflects the bulkier chromenyl and sulfonamide groups.
- Melting points (e.g., 175–178°C for the sulfonamide analog) suggest moderate crystallinity, likely influenced by polar substituents .
Structural and Functional Implications
- Fluorophenyl Groups : Both the target compound and analogs feature fluorinated aryl groups, which enhance metabolic stability and modulate electronic properties .
- Amide vs.
- Chromenyl Moieties : Unique to compounds, the 4-oxochromen-2-yl group introduces a planar, conjugated system that could influence π-π stacking in protein binding pockets .
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrazolo[3,4-d]pyrimidine core and various substituents. Its molecular formula is with a molecular weight of approximately 395.45 g/mol. The presence of the fluorophenyl group is significant as it may influence the compound's biological activity and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN7 |
| Molecular Weight | 395.45 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C(=O)N(Cc1ccc(F)cc1)c2cnc(n2)c3ccccc3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to act as an inhibitor of certain kinases and enzymes involved in cancer cell proliferation and survival pathways.
Research indicates that compounds with similar pyrazolo structures exhibit a range of actions, including:
- Inhibition of Kinase Activity : Many pyrazolo derivatives are known to inhibit kinases involved in cell signaling, which can lead to reduced tumor growth.
- Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activity, protecting cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including those structurally related to this compound. For example:
- Cell Line Studies : Research has shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and SF268 (glioblastoma). IC50 values often range from 10 µM to 50 µM, indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF7 | 12.50 |
| Pyrazole Derivative B | A549 | 26.00 |
| N-(1-(1-(4-fluorophenyl)... | Various | TBD |
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, pyrazolo compounds have been investigated for their anti-inflammatory effects. Studies indicate that they may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Study on Antitumor Activity
In a notable study, researchers synthesized a series of pyrazolo derivatives and evaluated their anticancer activity against several human cancer cell lines. The study found that certain derivatives exhibited potent activity with low IC50 values, suggesting high efficacy as potential therapeutic agents .
Mechanistic Insights
Another study focused on the mechanism by which these compounds exert their effects. It was found that they could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, highlighting their potential as targeted therapies .
Q & A
Q. What are the key synthetic pathways for synthesizing N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide?
The compound is synthesized via multi-step protocols, including:
- Condensation reactions between pyrazole and pyrimidine precursors, often using polar aprotic solvents like DMF and bases such as K₂CO₃ to facilitate coupling .
- Cyclization steps with reagents like POCl₃ to form the pyrazolo[3,4-d]pyrimidine core .
- Selective fluorination at the 4-fluorophenyl moiety via nucleophilic aromatic substitution or direct incorporation of fluorinated building blocks .
Example workflow:
- Synthesize the 1H-pyrazolo[3,4-d]pyrimidin-4-yl intermediate via cyclization.
- Couple with 3-methyl-1H-pyrazol-5-amine using Pd-catalyzed cross-coupling.
- Introduce the 2-phenylbutanamide group via amidation .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- FTIR : Identifies functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, and c = 10.4264 Å were reported for related pyrazole derivatives .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological evaluation?
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or microbroth dilution methods .
- Enzyme inhibition assays : Target kinases or proteases via fluorescence-based or colorimetric protocols (e.g., ATPase activity measurement) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How does the 4-fluorophenyl group influence biological activity and pharmacokinetics?
- Enhanced binding affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Metabolic stability : The C-F bond resists oxidative degradation, prolonging half-life .
- SAR studies : Substitution with Cl or OCH₃ at the phenyl ring reduces activity, highlighting fluorine’s unique role .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardize assay conditions : Variations in cell lines (e.g., MCF-7 vs. HepG2) or incubation times may explain discrepancies .
- Re-evaluate purity : Impurities from incomplete synthesis (e.g., unreacted intermediates) can skew results. Use HPLC with >95% purity thresholds .
- Comparative molecular docking : Simulate binding modes across protein conformations to identify key interactions .
Q. What computational strategies optimize the compound’s solubility without compromising activity?
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the butanamide chain while monitoring SAR .
- Salt formation : Pair the free base with HCl or citrate to improve aqueous solubility .
Q. How does X-ray crystallography resolve structural ambiguities in polymorphic forms?
- Unit cell analysis : Differentiates polymorphs via lattice parameters (e.g., triclinic vs. monoclinic systems) .
- Hydrogen bonding networks : Identifies key interactions (e.g., N-H···O=C) that stabilize specific conformations .
- Electron density maps : Clarify substituent orientation (e.g., fluorophenyl ring tilt angles) .
Q. What advanced methodologies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measures target protein thermal stability shifts upon compound binding .
- PROTAC integration : Degrade target proteins to confirm on-mechanism effects .
- CRISPR-Cas9 knockouts : Ablate putative targets to assess activity loss .
Data Contradiction Analysis
Q. How to reconcile divergent antimicrobial results between studies?
- Strain-specific resistance : P. aeruginosa may exhibit efflux pump-mediated tolerance vs. S. aureus .
- Compound aggregation : Use dynamic light scattering (DLS) to rule out nonspecific activity from aggregates .
- Check chelator effects : EDTA in media may alter ion availability, modulating activity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
